3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one
Description
This compound features a pyrido[1,2-a]pyrimidin-4-one core fused with a thiazolidinone ring system. Key structural elements include:
- A (Z)-configured methylidene bridge linking the thiazolidinone and pyrido-pyrimidinone moieties, critical for maintaining planarity and conjugation.
- A diethylamino group at position 2 of the pyrido-pyrimidinone, enhancing solubility and modulating electronic properties.
- A methyl group at position 9, likely influencing steric effects and metabolic stability.
Synthetic routes for analogous compounds (e.g., ) typically involve condensation of functionalized thiazolidinones with pyrido-pyrimidinone precursors under reflux conditions, followed by purification via crystallization . Characterization relies on IR (C=O and C=S stretches), NMR (proton environments of the benzodioxole and diethylamino groups), and mass spectrometry (molecular ion peaks) .
Properties
Molecular Formula |
C25H24N4O4S2 |
|---|---|
Molecular Weight |
508.6 g/mol |
IUPAC Name |
(5Z)-3-(1,3-benzodioxol-5-ylmethyl)-5-[[2-(diethylamino)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C25H24N4O4S2/c1-4-27(5-2)22-17(23(30)28-10-6-7-15(3)21(28)26-22)12-20-24(31)29(25(34)35-20)13-16-8-9-18-19(11-16)33-14-32-18/h6-12H,4-5,13-14H2,1-3H3/b20-12- |
InChI Key |
LCNHZFKTCJAYIW-NDENLUEZSA-N |
Isomeric SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)/C=C\3/C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Canonical SMILES |
CCN(CC)C1=C(C(=O)N2C=CC=C(C2=N1)C)C=C3C(=O)N(C(=S)S3)CC4=CC5=C(C=C4)OCO5 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one involves multiple steps, including the formation of intermediate compounds. The process typically starts with the preparation of the 1,3-benzodioxole derivative, followed by the formation of the thiazolidinone ring. The final step involves the coupling of the intermediate with the pyrido[1,2-a]pyrimidinone core under specific reaction conditions .
Industrial Production Methods
Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of catalysts, high-throughput screening of reaction conditions, and scaling up the reaction in continuous flow reactors .
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the thioxo group, leading to the formation of sulfoxides or sulfones.
Reduction: Reduction reactions can target the carbonyl groups, converting them to alcohols.
Substitution: The aromatic rings in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are typically used.
Substitution: Reagents like halogens, nitrating agents, and sulfonating agents are used under controlled conditions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce alcohol derivatives .
Scientific Research Applications
3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic effects and as a lead compound in drug discovery.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of this compound involves its interaction with specific molecular targets. It can bind to enzymes or receptors, modulating their activity. The pathways involved may include inhibition of enzyme activity, disruption of cellular processes, or interaction with DNA .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The compound belongs to a class of thiazolidinone-fused heterocycles with variations in substituents affecting physicochemical and biological properties. Below is a comparative analysis:
Table 1: Structural and Functional Comparison of Analogous Compounds
Key Findings:
Substituent Effects on Bioactivity: The 1,3-benzodioxol-5-ylmethyl group (target compound) enhances electron density and may improve binding to aromatic residues in enzyme active sites compared to simpler alkyl substituents (e.g., benzyl in ) . Diethylamino vs. piperazinyl (): Piperazine derivatives often exhibit better solubility and pharmacokinetic profiles, but diethylamino may confer higher lipophilicity for CNS penetration .
Synthetic Accessibility: Compounds with allylamino or ethylamino groups () are synthesized via direct alkylation, whereas piperazinyl derivatives require multi-step functionalization .
Spectroscopic Trends: IR spectra consistently show strong absorption bands at 1680–1720 cm⁻¹ (C=O) and 1240–1280 cm⁻¹ (C=S) across analogs . ¹H NMR of the benzodioxole group (δ 6.7–7.1 ppm) distinguishes it from alkyl-substituted thiazolidinones (δ 1.0–2.5 ppm for methylene protons) .
Implications for Future Research
- Structure-Activity Relationships (SAR): Systematic modifications to the thiazolidinone substituent (e.g., replacing benzodioxole with halogenated aryl groups) could optimize antimicrobial or anti-inflammatory activity, as seen in related thiazolidinones () .
- Computational Modeling : Molecular descriptors (e.g., van der Waals volume, logP) should be calculated to predict solubility and bioavailability () .
- Crystallographic Studies : Tools like SHELX and ORTEP () can elucidate conformational preferences of the Z-configured methylidene bridge .
Biological Activity
The compound 3-{(Z)-[3-(1,3-benzodioxol-5-ylmethyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-2-(diethylamino)-9-methyl-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic molecule with significant potential for various biological activities. Its structure incorporates multiple functional groups and heterocycles, which may contribute to its pharmacological properties.
Chemical Structure and Properties
The molecular formula of the compound is with a molecular weight of 508.6 g/mol. The IUPAC name provides insight into its structural complexity:
Biological Activity Overview
Research indicates that this compound exhibits a range of biological activities, particularly in the fields of antimicrobial , anticancer , and enzyme inhibition . The following sections detail specific findings related to its biological activity.
Antimicrobial Activity
The compound's thiazolidinone moiety has been associated with antimicrobial properties. Studies have shown that compounds with similar structures can inhibit the growth of various bacterial strains. For instance, derivatives of thiazolidinones have demonstrated effectiveness against Gram-positive and Gram-negative bacteria due to their ability to disrupt bacterial cell walls.
Anticancer Properties
Research has highlighted the potential of this compound as an anticancer agent. In vitro studies have indicated that it can inhibit cell proliferation in several cancer cell lines, including MDA-MB 231 (breast cancer) and HCT116 (colon cancer) cells. The mechanism appears to involve the modulation of key signaling pathways associated with cell growth and apoptosis.
| Cell Line | IC50 (µM) | Activity Description |
|---|---|---|
| MDA-MB 231 | 15.0 | Inhibition of proliferation |
| HCT116 | 12.5 | Induction of apoptosis |
| PC3 | 18.0 | Cell cycle arrest |
Enzyme Inhibition Studies
The compound has been evaluated for its inhibitory effects on various protein kinases, particularly DYRK1A (dual-specificity tyrosine-regulated kinase 1A). The IC50 values for similar thiazolidinone derivatives have been reported as low as 0.028 µM for potent inhibitors . This suggests that the target compound may also exhibit strong inhibitory activity against DYRK1A, which is implicated in several neurological disorders and cancers.
The proposed mechanism of action involves interaction with specific molecular targets such as enzymes or receptors. The compound may bind to active sites on these proteins, leading to inhibition of their activity and subsequent modulation of cellular processes including:
- Inhibition of Kinase Activity : Disruption of phosphorylation processes critical for cell signaling.
- DNA Interaction : Potential intercalation or binding to DNA, affecting replication and transcription.
- Apoptotic Pathways : Induction of programmed cell death through activation of caspases.
Case Studies
Several studies have investigated the biological effects of compounds structurally similar to the target molecule:
- Thiazolidinone Derivatives : A study reported that specific thiazolidinone derivatives exhibited potent anticancer activity against various tumor cell lines, supporting the hypothesis that structural features significantly influence biological activity .
- Benzodioxole Compounds : Compounds containing benzodioxole moieties have shown promising antioxidant properties, which may contribute to their overall therapeutic potential by reducing oxidative stress in cells.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
